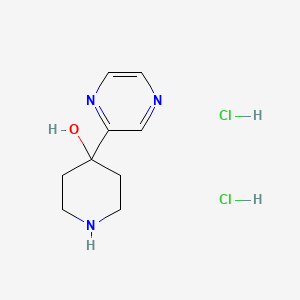
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a pyrazine moiety at the 2-position and a hydroxyl group at the 4-position, forming a dihydrochloride salt. The presence of both piperidine and pyrazine rings in its structure contributes to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through oxidation reactions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the hydroxylated product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can undergo reduction reactions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-2-yl)piperidin-4-oldihydrochloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-(Quinolin-2-yl)piperidin-4-oldihydrochloride: Contains a quinoline ring, offering different biological properties.
4-(Isoquinolin-2-yl)piperidin-4-oldihydrochloride: Features an isoquinoline ring, providing unique chemical and biological activities.
Uniqueness
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C9H15Cl2N3O |
|---|---|
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
4-pyrazin-2-ylpiperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9(1-3-10-4-2-9)8-7-11-5-6-12-8;;/h5-7,10,13H,1-4H2;2*1H |
Clave InChI |
HWTFRCUBCZQPOK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=NC=CN=C2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


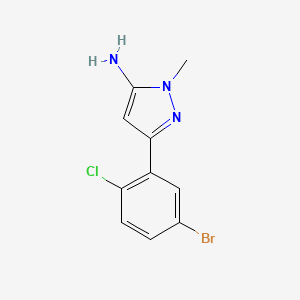

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
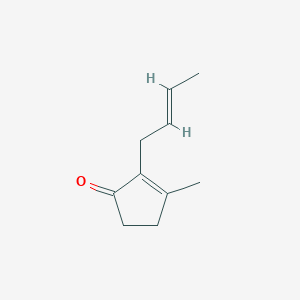

![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
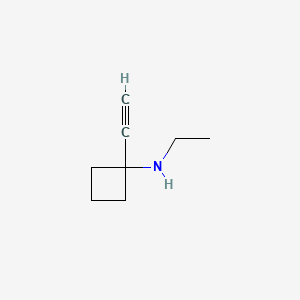
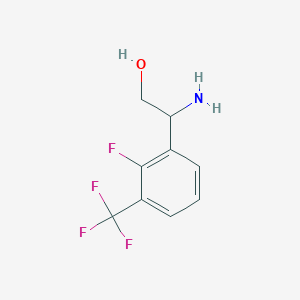

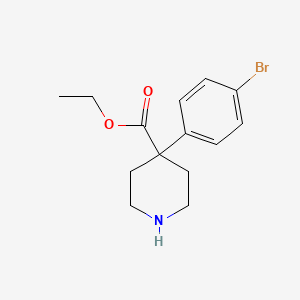
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)


